molecular formula C26H19Br2N3O4 B4828587 ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE

ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE

Cat. No.: B4828587
M. Wt: 597.3 g/mol
InChI Key: GKSJHZAADFPBGC-UHFFFAOYSA-N
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Description

ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, bromobenzoyl groups, and an ethyl ester moiety. Its molecular formula is C20H14Br2N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps. One common method includes the condensation of an aldehyde with ethyl diacetate in the presence of a catalyst such as zeolite Hβ . This reaction forms the intermediate ethyl (2-bromobenzoyl)acetate, which is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the bromobenzoyl groups to benzyl groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces benzyl derivatives.

Scientific Research Applications

ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antitumor properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its combination of a pyrazole ring and bromobenzoyl groups, which confer specific chemical properties and biological activities not found in simpler analogs.

Properties

IUPAC Name

ethyl 5-[bis(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Br2N3O4/c1-2-35-26(34)20-16-29-31(17-10-4-3-5-11-17)23(20)30(24(32)18-12-6-8-14-21(18)27)25(33)19-13-7-9-15-22(19)28/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSJHZAADFPBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N(C(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
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ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
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ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
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ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
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ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
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ETHYL 5-[N-(2-BROMOBENZOYL)2-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE

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